Avagacestat's High Potency Against Aβ40 and Aβ42 in Cellular Assays
Avagacestat exhibits sub-nanomolar potency in inhibiting the production of both Aβ40 and Aβ42 in human H4-8Sw cells, a standard cellular model for γ-secretase activity. The reported IC50 values are 0.30 nM for Aβ40 and 0.27 nM for Aβ42 [1]. This level of potency is a key differentiator, establishing a high degree of target engagement at low concentrations relative to many earlier-generation GSIs.
| Evidence Dimension | Inhibition of Aβ peptide production |
|---|---|
| Target Compound Data | IC50 = 0.30 nM (Aβ40); IC50 = 0.27 nM (Aβ42) |
| Comparator Or Baseline | Semagacestat IC50 ≈ 10-20 nM in similar cellular assays |
| Quantified Difference | Avagacestat is approximately 33- to 74-fold more potent |
| Conditions | Human H4-8Sw cells expressing APP Swedish mutant |
Why This Matters
Higher potency allows for the use of lower concentrations in in vitro studies, potentially minimizing off-target effects unrelated to γ-secretase.
- [1] Gillman KW, Starrett JE, Parker MF, et al. Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor. ACS Med Chem Lett. 2010;1(3):120-124. View Source
